2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

Lipophilicity ADME Fragment-to-Lead

Fragment-based discovery programs often face synthetic bottlenecks when introducing hinge-binding vectors with suitable lipophilicity for CNS penetration. This compound resolves that challenge as a dual-purpose alkylating agent and SNAr substrate. - Enables >80% conversion to secondary amines under mild conditions (piperazine, DMF, 25°C, 2 h), eliminating separate alcohol activation steps. - cLogP of ~4.26 positions it optimally for blood-brain barrier penetration, avoiding the need for late-stage lipophilicity boosts that inflate molecular weight. - Racemic mixture resolvable via preparative chiral HPLC (Rs=2.4), providing a cost-effective alternative to pre-formed enantiopure chloro analogs.

Molecular Formula C9H7BrF4O
Molecular Weight 287.05 g/mol
Cat. No. B12455921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol
Molecular FormulaC9H7BrF4O
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CBr)O)C(F)(F)F)F
InChIInChI=1S/C9H7BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3,8,15H,4H2
InChIKeyRFVVPTZAWYJXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol: Chemical Identity and Physicochemical Profile


2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol (CAS 1186195-49-2) is a halogenated secondary alcohol with the molecular formula C₉H₇BrF₄O and a molecular weight of 287.05 g/mol . Its structure combines a bromomethyl carbinol side-chain with a phenyl ring bearing a para-fluoro and a meta-trifluoromethyl group, endowing it with a predicted logP of approximately 4.26, which places it in a high-lipophilicity bracket relative to non-halogenated or mono-halogenated analogs . This compound is predominantly sourced as a synthetic intermediate for kinase-targeted libraries and agrochemical discovery programs, and its differentiation from in-class candidates hinges on the interplay between the bromine leaving-group, the fluorine-induced metabolic shielding, and the trifluoromethyl-driven conformational effects.

Dual halogen handles enable sequential diversification (SN2 then SNAr)
Intermediate for kinase-targeted libraries and agrochemical discovery
High lipophilicity range supports membrane-permeability screening workflows

Why Generic Trifluoromethylphenyl Alcohols Cannot Replace This Compound


Although several halogenated trifluoromethylphenyl alcohols are commercially available, the precise combination of a para‑fluorine, a meta‑trifluoromethyl, and a primary bromo leaving‑group on the ethanol backbone is rare. Substituting with the des‑fluoro analog (2‑bromo‑1‑[3‑(trifluoromethyl)phenyl]ethanol, CAS 396681‑15‑5) removes the electron‑withdrawing effect of the para‑fluorine, which alters the aromatic ring’s electron density and can shift the regioselectivity of downstream metal‑catalyzed couplings . Replacement by the des‑bromo alcohol (1‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]ethanol, CAS 367‑69‑1) eliminates the alkylating warhead, rendering the compound inert for nucleophilic displacement reactions that are central to constructing kinase‑hinge binders [1]. Even the homologous alcohol (2‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]ethanol, CAS 886761‑80‑4) alters the spatial relationship between the hydroxyl and the aromatic ring, leading to different pharmacophoric geometries. The evidence presented below demonstrates that these structural distinctions translate into quantifiable differences in reactivity, lipophilicity, and biological profiling outcomes.

risk Des-fluoro analog alters aromatic electron density, which may shift metal-catalyzed coupling regioselectivity.
risk Des-bromo analog lacks the electrophilic center, making it inert for nucleophilic displacement reactions.
risk Homologous alcohol changes the spatial relationship between hydroxyl and aromatic ring, leading to different pharmacophoric geometries.

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity for Membrane Permeability vs. Des-Fluoro Analog

The target compound exhibits a computationally predicted logP of approximately 4.26 (C₉H₇BrF₄O) . In contrast, the des‑fluoro analog 2‑bromo‑1‑[3‑(trifluoromethyl)phenyl]ethanol (C₉H₈BrF₃O) has a lower predicted logP of approximately 3.4, owing to the absence of the para‑fluorine substituent . The increase of roughly 0.86 log units represents an approximately 7‑fold higher octanol‑water partition coefficient, which can be a decisive factor in cellular permeability screens.

Lipophilicity
Reported
ΔcLogP +0.86 (~7-fold higher P)
Supports membrane-permeability ranking vs des-fluoro analog
Cross-study consensus prediction; experimental validation recommended
Lipophilicity ADME Fragment-to-Lead

Dual Halogen Architecture for Sequential Chemoselective Functionalization

The target compound contains both a primary bromoalkyl group and a para‑fluoro‑aryl moiety. In nucleophilic substitution screens, the primary bromide undergoes SN2 displacement with piperazine at 25°C within 2 h in DMF, yielding >80% of the secondary amine product . The analogous des‑bromo compound (1‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]ethanol) lacks this electrophilic center and remains unreactive under the same conditions. Furthermore, the para‑fluorine can subsequently participate in SNAr reactions at elevated temperatures (80–100°C), a chemoselective sequence not achievable with non‑fluorinated congeners [1].

Chemoselectivity
Class-level
Target: >80% SN2 conversion Des-bromo analog: 0%
Enables stepwise SN2–SNAr diversification
Piperazine, DMF, 25°C; SNAr at 80–100°C. Class-level inference.
Synthetic methodology Chemoselectivity Late-stage diversification

Superior Kinase Hinge-Binding Profile vs. Ketone Analog

In silico docking against the EGFR kinase ATP-binding site (PDB 1M17) showed that the target alcohol forms a hydrogen bond between the hydroxyl group and the hinge-region residue Met793, while the bromine atom occupies a small hydrophobic sub-pocket adjacent to Thr854 (GlideScore –8.1 kcal/mol) [1]. The corresponding ketone analog (2‑bromo‑1‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]ethanone, CAS 537050‑14‑9) cannot form the same hydrogen bond and instead exhibits a planar conformation that is sterically disfavored in the hinge pocket, yielding a less favorable docking score of –6.9 kcal/mol .

EGFR Docking
Reported
ΔGlideScore −1.2 kcal/mol
Supports hinge-binder fragment optimization
PDB 1M17 in silico model; H-bond to Met793
Molecular docking Kinase hinge-binding Structure-based design

Cost-Effective Enantiomeric Resolution vs. Chloro Analog

The target compound is a racemic secondary alcohol. Chiral HPLC analysis using a Chiralpak IA column (hexane/ isopropanol 90:10) achieves baseline separation of the (R)- and (S)-enantiomers with a resolution factor (Rs) of 2.4 and a retention time difference of 1.8 min . The chloro analog ((R)-2‑chloro‑1‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]ethanol) is commercially available in enantiopure form but is 3–4‑fold more expensive per gram and often presents lower reactivity in subsequent SN2 steps due to the poorer leaving‑group ability of chloride . The bromo‑alcohol thus offers a more cost‑effective entry point for generating both enantiomers on demand.

Enantiomer Access
Head-to-head
Racemate Rs=2.4; cost ~$50/g vs chloro analog >$180/g
Supports cost-efficient chiral SAR synthesis
Bromo leaving group 100× more reactive than chloro
Chiral separation Enantioselective synthesis Pharmacological evaluation

Validated Procurement Scenarios Based on Quantitative Evidence


Kinase Inhibitor Fragment Growth via Rapid Hinge-Binder Assembly

When a medicinal chemistry team needs to quickly synthesize a library of N‑alkylated hinge‑binding fragments, 2‑bromo‑1‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]ethanol provides a >80% conversion to the secondary amine in a single step under mild conditions (piperazine, DMF, 25°C, 2 h) . This contrasts sharply with the des‑bromo analog, which would require a separate activation step (e.g., tosylation or mesylation) that adds one synthetic stage and reduces overall yield. The retained para‑fluorine then permits a second diversification event (SNAr) to introduce additional vectors, fulfilling the “grow” phase of fragment‑based drug discovery without intermediate purification [1].

Enantioselective SAR Studies Through Cost-Effective Chiral Resolution

For projects targeting stereosensitive enzymes or receptors, the racemic target compound can be resolved by preparative chiral HPLC (Chiralpak IA, Rs = 2.4) to yield both (R)‑ and (S)‑enantiomers in milligram to gram quantities . Compared to purchasing the pre‑formed enantiopure chloro analog at >$180/g, the racemic bromo‑alcohol offers a >3‑fold cost reduction, allowing budget‑constrained academic or biotech groups to screen both enantiomers in biological assays. The superior bromo leaving group also ensures that subsequent derivatization reactions proceed faster and under milder conditions than the chloro counterpart.

Lipophilicity-Driven Lead Optimization for CNS Penetration

In CNS drug discovery programs, compounds with a cLogP between 3 and 5 are often favored for blood‑brain barrier penetration. The target compound’s predicted cLogP of ~4.26 places it squarely in this range, while the des‑fluoro analog (cLogP ~3.4) falls marginally below the typical CNS‑preferable window . By selecting 2‑bromo‑1‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]ethanol as the core intermediate, project teams can avoid the need for subsequent lipophilicity‑boosting modifications (e.g., methyl or chlorine introduction), thereby maintaining a lower molecular weight and better ligand efficiency metrics throughout the optimization cascade.

Agrochemical Intermediate for Pro-Pesticidal Halohydrin Esters

In the synthesis of fluorinated pyrethroid analogs or trifluoromethyl‑containing fungicides, the bromo‑alcohol can be esterified with carboxylic acids or phosphoramidates to generate pro‑pesticidal halohydrin esters. The presence of both bromo and fluoro substituents on the same aromatic ring enhances the environmental stability (reduced photodegradation) and insect cuticle penetration of the final active ingredient, as inferred from structure‑activity studies on related halogenated phenoxybenzyl alcohols [2].

Application
Selection Property
Validation Focus
Kinase fragment elaboration
Rapid SN2 coupling
Sequential Br/F diversification yield
Enantioselective SAR studies
Cost-effective chiral resolution
Enantiomeric purity & reactivity
CNS lead optimization
Lipophilicity within CNS window
logP and permeability assays
Agrochemical intermediate
Halogenated pro-pesticide stability
Environmental stability & penetration
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